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Compound of Interest

Compound Name:
Adenosine 5'-(alpha,beta-

methylene)diphosphate

Cat. No.: B12291923

Get Quote

Case ID: APCP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist,

Purinergic Signaling Division

Executive Summary & Molecule Profile
Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as APCP or

AOPCP) is the gold-standard "tool compound" for studying CD73 (ecto-5'-nucleotidase) activity.

Unlike generic inhibitors, APCP is a structural analog of ADP where the oxygen bridging the

and

phosphates is replaced by a methylene (

) group. This modification renders the bond resistant to hydrolysis by CD73, allowing the
molecule to bind the active site without being cleaved.

Critical Mechanism of Action: APCP acts as a competitive inhibitor.[1][2] This is the single most

important factor in your experimental design. It competes directly with the natural substrate
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(AMP) for the CD73 active site. Therefore, its inhibitory potency (IC50) is not a fixed constant; it

shifts entirely based on the concentration of AMP present in your specific assay.

Compound Snapshot
Property Specification

Common Names
APCP, AOPCP, Adenosine 5'-(α,β-

methylene)diphosphate

Target CD73 (ecto-5'-nucleotidase)

Mechanism Competitive Antagonist

Solubility
Water (up to ~25-50 mM depending on salt

form)

Primary Utility
Blocking conversion of AMP

Adenosine

Key Limitation
Poor bioavailability (in vivo); Competitive

kinetics (in vitro)

Preparation & Handling Protocols
Improper handling is the primary cause of "inactive" batches. Follow these steps to ensure

compound integrity.

Q: How do I dissolve APCP without degrading it?
A: Most commercial forms of APCP are supplied as sodium salts (e.g., disodium salt).

Solvent: Use sterile, nuclease-free water or mild buffers (PBS, HEPES, pH 7.2–7.5).

Concentration: Prepare a stock solution of 10 mM or 50 mM.

pH Sensitivity: While the methylene bridge is stable, the terminal phosphate is sensitive to

extreme pH. Avoid acidic conditions (pH < 5.0), which can promote decomposition.
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Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid

repeated freeze-thaw cycles (

cycles significantly reduces potency).

Q: My APCP solution precipitated. Can I heat it?
A:Do not heat above 37°C. If precipitation occurs, it is likely due to the "Free Acid" form being

used without pH adjustment, or high salt concentrations in your buffer (common with Ca²⁺/Mg²⁺

rich buffers).

Troubleshooting: If using the free acid form, add equimolar NaOH dropwise until clear. If

using the salt form in a high-calcium buffer, dilute the stock in water first, then add to the

assay.

Experimental Optimization: The "Self-Validating"
System
To ensure your data is trustworthy, you must calculate the correct concentration rather than

guessing.

The Competitive Inhibition Trap (Cheng-Prusoff)
Many researchers fail because they use a published IC50 (e.g., 20 nM) in an assay containing

saturating AMP (e.g., 500 µM). Because APCP is competitive, high AMP levels "wash out" the

inhibitor.

You must adjust your APCP concentration based on your AMP concentration using the Cheng-

Prusoff Equation:

(APCP): Typically 0.2 – 5 nM (use 2 nM as a conservative estimate).

(AMP for CD73): Typically 10 – 50 µM (cell-type dependent).

: Your experimental AMP concentration.

Practical Example: If you use 100 µM AMP (a common saturating dose) and assume a
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of 20 µM and

of 2 nM:

Result: You need at least 100–200 nM (10x IC50) to see full inhibition, not just 20 nM.

Recommended Concentrations by Application
Application Recommended [APCP] Notes

Biochemical Assay (Purified

CD73)
100 nM – 1 µM

Assumes [AMP] is near

(~20 µM).

Cell-Based Assay

(PBMC/Tumor)
10 µM – 50 µM

Higher conc. needed to

overcome high local AMP and

non-specific binding.

In Vivo (Mouse Models) 20 – 50 mg/kg (i.p.)

Warning: Poor half-life.

Requires daily or bidaily

dosing.

Flow Cytometry

(Internalization)
50 µM

Used to block surface activity

during staining.

Troubleshooting & FAQs
Q: I am using the Malachite Green assay, but I see high
background signal even with APCP. Why?
A: This is a classic artifact.

Phosphate Contamination: APCP is a diphosphate.[3] Lower grade commercial batches may

contain free inorganic phosphate (

). Run a "No Enzyme" control with APCP only. If it turns green, your inhibitor stock is
contaminated.

Acid Hydrolysis: The Malachite Green reagent is highly acidic. If you let the reaction sit too

long after adding the reagent, the acid may hydrolyze the APCP (or ATP/ADP if present),

releasing artificial phosphate. Read the plate within 10-20 minutes of adding the reagent.
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Q: Can I use APCP to distinguish between CD39 and
CD73 activity?
A: Yes, this is the standard validation method.

Experiment: Add ATP to cells.

Observation: If ATP disappears but Adenosine does not appear, and AMP accumulates,

CD73 is successfully blocked.

Control: If you add APCP and ATP consumption stops, you have an off-target effect (likely

P2Y receptor feedback or CD39 inhibition at ultra-high doses >100 µM).

Q: Is APCP stable in cell culture media for 48 hours?
A:No. While resistant to CD73, APCP is slowly degraded by non-specific phosphodiesterases

and alkaline phosphatases present in Fetal Bovine Serum (FBS).

Solution: Replenish APCP every 12–24 hours, or use serum-free media during the short-term

assay window (1–4 hours).

Visualizing the Workflow
Diagram 1: The Purinergic Signaling Pathway & APCP
Intervention
This diagram illustrates exactly where APCP acts to prevent the immunosuppressive

"Adenosine Halo" around tumor cells.

ATP
(Pro-Inflammatory)

AMPHydrolysis
Adenosine

(Immunosuppressive)

Blocked by
APCP A2A / A2B

Receptors
Signaling T-Cell

Suppression
Trigger

CD39
Catalyzes

CD73
Catalyzes

APCP
(Inhibitor)

Competitive
Inhibition

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12291923/docs?utm_src=pdf-body-img#technical-support-guide-optimizing-adenosine-5-alpha-beta-methylene-diphosphate-apcp
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12291923?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: APCP competitively binds CD73, preventing the hydrolysis of AMP to Adenosine,

thereby blocking downstream immunosuppressive signaling via A2A/A2B receptors.

Diagram 2: Experimental Optimization Workflow
Follow this logic flow to determine the correct concentration for your specific assay.
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Caption: Decision tree for selecting APCP concentration. High substrate levels (common in

screening) require significantly higher inhibitor concentrations due to competitive kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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